molecular formula C11H10BrNO B8725060 5-Bromomethyl-2-methyl-4-phenyloxazole CAS No. 89149-91-7

5-Bromomethyl-2-methyl-4-phenyloxazole

Cat. No.: B8725060
CAS No.: 89149-91-7
M. Wt: 252.11 g/mol
InChI Key: LVGYIPQRAINTMA-UHFFFAOYSA-N
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Description

5-Bromomethyl-2-methyl-4-phenyloxazole is a useful research compound. Its molecular formula is C11H10BrNO and its molecular weight is 252.11 g/mol. The purity is usually 95%.
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Properties

CAS No.

89149-91-7

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

5-(bromomethyl)-2-methyl-4-phenyl-1,3-oxazole

InChI

InChI=1S/C11H10BrNO/c1-8-13-11(10(7-12)14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

LVGYIPQRAINTMA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)CBr)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-phenyl-2, 5-dimethyloxazole (6.21 g), N-bromosuccinimide (5.34 g), azobisisobutyronitrile (0.25 g) and carbon tetrachloride (90 mL) was stirred with heating under reflux for 15 min. The reaction mixture was cooled, washed successively with water, saturated aqueous sodium hydrogen carbonate and water, dried over anhydrous magnesium sulfate and concentrated. The residue was recrystallized from ethanol to give 5-bromomethyl-4-phenyl-2-methyloxazole (6.73 g, yield 78%) as colorless crystals. melting point: 75–76° C.
Quantity
6.21 g
Type
reactant
Reaction Step One
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2,5-dimethyl-4-phenyloxazole (6.0 g), N-bromosuccinimide (6.6 g), azobisisobutyronitrile (0.3 g) and carbon tetrachloride (120 ml) was refluxed with stirring for 5 minutes. The reaction mixture was washed with water, saturated aqueous sodium hydrogen carbonate and water in that order, and dried over anhydrous magnesium sulfate. The solvent was then distilled off and the oily residue was left standing to give 5-bromomethyl-2-methyl-4-phenyloxazole as crystals, yield 9.2 g (98.9%). Recrystallization from ethanol gave colorless needles, m.p. 80°-81° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

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